6-chloro-3-(1-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
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Description
6-chloro-3-(1-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H23Cl2N3O3 and its molecular weight is 568.45. The purity is usually 95%.
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Biological Activity
6-Chloro-3-(1-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, a complex quinoline derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its anticancer properties, mechanisms of action, and associated research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure comprising a quinoline core substituted with various functional groups, which significantly influence its biological activity.
Chemical Formula : C₃₁H₂₃ClN₂O
CAS Number : 391889-87-5
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. It was tested against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, showing promising results.
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HepG2 | 0.06 | Induction of apoptosis, cell cycle arrest at G2-M phase |
MCF-7 | 0.06 | Inhibition of VEGFR-2 signaling pathway |
The compound's IC₅₀ values indicate potent cytotoxicity, suggesting that it can effectively inhibit cancer cell proliferation while exhibiting low toxicity to normal cells (IC₅₀ = 3.00–4.75 µM) .
The anticancer effects of the compound are attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes accumulation of cells in the G2-M phase, disrupting normal cell division.
- VEGFR-2 Inhibition : The compound inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
Case Studies
A notable study involved the synthesis and evaluation of various derivatives of the compound, focusing on their biological activity and structure-activity relationship (SAR). Derivative 4b , with a pyrimidin-2(1H)-one spacer, showed superior anticancer activity compared to other derivatives due to its enhanced binding affinity for VEGFR-2 .
ADMET Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound has been evaluated using in silico methods. The results indicate favorable pharmacokinetic properties:
- High oral bioavailability
- Low toxicity in VERO cells
- Good metabolic stability
Properties
CAS No. |
391889-87-5 |
---|---|
Molecular Formula |
C32H23Cl2N3O3 |
Molecular Weight |
568.45 |
IUPAC Name |
6-chloro-3-[2-(4-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H23Cl2N3O3/c1-40-24-14-9-19(10-15-24)28-18-27(36-37(28)32(39)21-7-11-22(33)12-8-21)30-29(20-5-3-2-4-6-20)25-17-23(34)13-16-26(25)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38) |
InChI Key |
YKTOBVOHKIIFPX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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